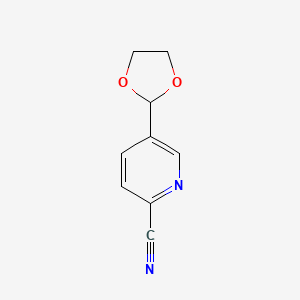

5-(1,3-Dioxolan-2-yl)picolinonitrile

Description

5-(1,3-Dioxolan-2-yl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone (a pyridine ring substituted with a nitrile group at the 2-position) and a 1,3-dioxolane ring fused at the 5-position. The dioxolane moiety imparts unique electronic and steric properties, making this compound valuable in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUMGUMHXGRKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729662 | |

| Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671776-91-3 | |

| Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile typically involves the reaction of picolinonitrile with a dioxolane derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)picolinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the nitrile group, where nucleophiles like amines or alcohols can attack.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Organic Synthesis

5-(1,3-Dioxolan-2-yl)picolinonitrile serves as a versatile building block in organic synthesis:

- Heterocyclic Compound Formation: It is used to synthesize various heterocycles, which are important in pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be utilized to create novel polymers with specific properties due to its unique structure.

Biological Research

The compound has shown potential in biological applications:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Research: Investigations are ongoing to explore its effects on cancer cell lines, focusing on mechanisms of action that could lead to new therapeutic strategies.

Agricultural Applications

This compound is being explored for its potential use in agriculture:

- Insecticides and Acaricides: Research indicates that compounds derived from this structure may effectively control resistant insect pest strains, thus addressing significant agricultural challenges .

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at a leading university, derivatives of this compound were tested against common bacterial strains. The results indicated a promising reduction in bacterial growth, suggesting potential for development into a new class of antimicrobial agents.

Case Study 2: Agricultural Efficacy

A patent application highlighted the use of this compound derivatives as active ingredients in insecticides. The compounds demonstrated effective control over resistant strains of pests such as aphids and moths, showcasing their potential utility in sustainable agriculture .

Mechanism of Action

The mechanism by which 5-(1,3-Dioxolan-2-yl)picolinonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Picolinonitrile Family

5-(Hydroxymethyl)picolinonitrile (CAS 1620-77-5)

- Molecular Formula : C₇H₆N₂O.

- Key Differences : Replaces the dioxolane group with a hydroxymethyl (-CH₂OH) substituent at the 5-position.

- Applications : Used in ligand design and as a precursor for metal-organic frameworks (MOFs). Its higher polarity compared to the dioxolane derivative makes it less suitable for lipid membrane penetration in drug design .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

- Molecular Formula : C₁₂H₁₃BClN₂O₂.

- Key Differences : Incorporates a boronate ester (dioxaborolane) at the 5-position and a chlorine atom at the 3-position.

- Applications : Critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in drug discovery .

6-(1,3-Dioxolan-2-yl)-5-(1,4-oxazepan-4-yl)picolinonitrile

- Molecular Formula : C₁₂H₁₄N₃O₃.

- Key Differences : Combines a dioxolane ring with a 1,4-oxazepane moiety (7-membered ring containing oxygen and nitrogen).

- Applications: Demonstrated potent inhibitory activity against SHIP1, a phosphatase target in oncology and immunology .

Analogues with Dioxolane Moieties in Different Scaffolds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

- Molecular Formula : C₈H₁₀O₄.

- Key Differences : Derived from biomass (HMF) and contains a furan ring instead of pyridine.

- Applications : A biofuel additive candidate due to its cyclic acetal structure, which improves fuel stability and reduces hygroscopicity compared to HMF derivatives .

5-(1,3-Dioxolan-2-yl)isoquinoline (CAS 1312339-14-2)

- Molecular Formula: C₁₂H₁₁NO₂.

- Key Differences: Replaces the picolinonitrile scaffold with an isoquinoline ring.

- Applications: Explored in optoelectronic materials due to the extended π-conjugation of the isoquinoline system .

Comparative Data Table

Research Findings and Trends

- Reactivity: The nitrile group in picolinonitrile derivatives facilitates nucleophilic additions and cycloadditions, while the dioxolane ring enhances solubility in nonpolar solvents .

- Biological Activity: Dioxolane-containing picolinonitriles show improved metabolic stability compared to hydroxymethyl analogues, as the acetal group resists enzymatic hydrolysis .

- Synthetic Challenges : Side reactions like etherification (observed in HMF acetalization) highlight the need for precise reaction control when synthesizing dioxolane derivatives .

Biological Activity

5-(1,3-Dioxolan-2-yl)picolinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H8N2O

- Molecular Weight : 176.17202

- CAS Number : 671776-91-3

- Structure : The compound features a dioxolane ring fused with a picolinonitrile moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of catalysts and solvents to enhance yield and purity.

Biological Activity Overview

Research indicates that compounds containing dioxolane structures exhibit a wide range of biological activities, including:

- Antibacterial Activity : Various studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3-dioxolanes have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also been tested for antifungal properties, particularly against Candida albicans, with promising results indicating its potential as an antifungal agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- TRPA1 Modulation : The compound has been implicated in modulating TRPA1 channels, which are involved in pain sensation and inflammatory responses. This modulation can lead to analgesic effects and may provide therapeutic benefits for pain-related conditions .

Antibacterial Studies

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Pseudomonas aeruginosa | 250 - 500 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

The results indicate that while the compound is effective against certain strains, it lacks activity against others like E. coli and K. pneumoniae .

Antifungal Studies

In antifungal assays, all tested derivatives except one showed significant activity against C. albicans. The results suggest that structural modifications can enhance antifungal potency:

| Compound | Activity Against C. albicans |

|---|---|

| Compound A | Significant |

| Compound B | Significant |

| Compound C | No activity |

This highlights the importance of structure-activity relationships in designing effective antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-yl)picolinonitrile, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, nitrile-containing intermediates (e.g., picolinonitrile derivatives) are functionalized with dioxolane groups using anhydrides or chloroanhydrides in dry dioxane under inert conditions . Reaction parameters such as solvent choice (e.g., dioxane vs. ethanol), stoichiometry of reagents (e.g., 2 equiv. polyfluorocarboxylic acid anhydride), and temperature (room temperature vs. reflux) critically affect yields. Post-reaction purification via column chromatography (silica gel/CHCl₃) and recrystallization (methanol) is recommended .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodology : Use X-ray crystallography to resolve the dioxolane ring conformation and nitrile group orientation, as demonstrated for structurally analogous compounds like 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline . Complementary techniques include:

- NMR : Analyze and shifts for the dioxolane protons (δ ~4.8–5.2 ppm) and nitrile carbon (δ ~115–120 ppm).

- Mass spectrometry : Confirm the molecular ion peak (e.g., via APCI+ LRMS) and exact mass matching (e.g., C₈H₈O₄ derivatives) .

Q. What are the stability considerations for this compound under acidic or basic conditions?

- Methodology : The dioxolane group is acid-labile. Stability tests in concentrated H₂SO₄ (as used in cyclization reactions ) show partial ring-opening, necessitating short reaction times (<2 hours) and immediate neutralization with ice water. Under basic conditions (e.g., pyridine), the nitrile group remains stable, but prolonged exposure may hydrolyze it to an amide.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., acetalization vs. etherification) affect the synthesis of dioxolane-functionalized nitriles?

- Methodology : In acetalization reactions, the hydroxyl group in precursors like HMF can lead to etherification byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan derivatives). To minimize this, use Brønsted acid catalysts (e.g., H₂SO₄) at controlled temperatures (<50°C) and monitor via HPLC or GC-MS . Computational modeling (DFT) of transition states can predict selectivity for dioxolane vs. ether formation.

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Methodology : Palladium-catalyzed C–O cross-coupling (e.g., with fluorinated ethoxy groups) requires ligand optimization. For example, use Xantphos or BINAP ligands to enhance turnover in reactions with 5-(2,2,2-trifluoroethoxy)picolinonitrile derivatives . Monitor reaction progress via in situ IR spectroscopy for nitrile group stability.

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as dopamine receptors. For example, functionalized picolinonitriles have been evaluated as D3 receptor ligands by simulating binding affinities to receptor subpockets . Pair with MD simulations to assess conformational flexibility of the dioxolane ring.

Q. What analytical techniques resolve byproducts in large-scale acetalization reactions?

- Methodology : Advanced hyphenated techniques (e.g., LC-QTOF-MS) identify low-abundance byproducts like etherified derivatives. For example, in HMF acetalization, ether byproducts (e.g., 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethanol) can be quantified using isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.